![molecular formula C9H11N5O3 B7796592 CID 445040](/img/structure/B7796592.png)
CID 445040
Overview
Description
CID 445040 is a useful research compound. Its molecular formula is C9H11N5O3 and its molecular weight is 237.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Systems Perturbation : CID techniques, including 445040, are crucial in perturbing biological systems, especially for tasks inaccessible by classical genetic methods. They have advanced to offer reversible, orthogonal, and precise spatiotemporal control over protein function, especially in dissecting signal transductions and understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Chemically Inducible Trimerization : While CID induces the binding of two different proteins, chemically inducible trimerization (CIT) extends these capabilities to three proteins. CIT aids in addressing cell biology questions otherwise intractable and engineering cell functions for synthetic biology applications (Wu et al., 2020).
Gene Regulation : CID methods, including CID 445040, are developed to regulate genes more effectively. The PROTAC-CID platforms are engineered to control inducible gene regulation and editing, allowing fine-tuning of gene expression and multiplexing biological signals (Ma et al., 2023).
Activation of Signal Transduction : Small-molecule protein dimerizers created through CID techniques activate signal transduction pathways and gene transcription in mammalian cells. These chemical inducers provide a straightforward approach to studying cellular functions of proteins (Diver & Schreiber, 1997).
Protein-Protein Interaction Control : CID, including this compound, has been used to control protein-protein interactions with high precision, particularly for studying reversible cell signaling networks. Novel chemical dimerizers are developed that can be rapidly turned on and off, enhancing the spatiotemporal control over these interactions (Aonbangkhen et al., 2018).
Cell Biology Problem-Solving : CID has resolved numerous problems in cell biology, particularly by providing insights into lipid second messengers and small GTPases. It also aids in understanding complex signaling paradoxes and has seen advancements in specificity and the development of novel substrates for more intricate manipulations (DeRose, Miyamoto, & Inoue, 2013).
properties
IUPAC Name |
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-1H-pteridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQIJBMDNUYRAM-DZSWIPIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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